molecular formula C19H16F3N3O3 B2963817 2-((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797595-72-2

2-((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2963817
CAS No.: 1797595-72-2
M. Wt: 391.35
InChI Key: CNBAIJJTUIYXHJ-UHFFFAOYSA-N
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Description

2-((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates key pharmacophores, including a piperidine ring, a benzoyl group with a trifluoromethoxy substituent, and a nicotinonitrile moiety. The trifluoromethoxy group is a common feature in agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability and membrane permeability . The piperidine scaffold is a privileged structure in pharmacology, frequently found in biologically active molecules targeting the central nervous system . The specific combination of these features suggests potential research applications in developing ligands for protein kinases or other enzymatic targets, given that similar heterocyclic compounds are investigated as protein kinase inhibitors . This compound is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

2-[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3/c20-19(21,22)28-16-5-3-13(4-6-16)18(26)25-10-7-15(8-11-25)27-17-14(12-23)2-1-9-24-17/h1-6,9,15H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBAIJJTUIYXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by the presence of a trifluoromethoxy group, piperidine moiety, and a nitrile functional group, suggests diverse biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H16F3N3O3
  • Molecular Weight : 391.35 g/mol
  • IUPAC Name : 2-[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]oxypyridine-3-carbonitrile

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. Notable areas of research include:

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives of nicotinonitrile have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

StudyCell LineIC50 Value (µM)Mechanism
Study ASGC7901 (gastric cancer)15Apoptosis induction
Study BECA109 (esophageal cancer)20Cell cycle arrest

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that similar compounds exhibit activity against Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC (µg/mL)
Compound XStaphylococcus aureus64
Compound YEscherichia coli128

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit key enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : It may influence various signaling pathways, including those related to apoptosis and cell survival.
  • Interaction with Cellular Targets : The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and interaction with cellular targets.

Case Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of a related compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, supporting the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial properties were evaluated through disk diffusion methods against various pathogens. The compound exhibited notable inhibition zones, indicating effective antimicrobial activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name/ID Substituent on Benzoyl Molecular Weight Key Features Reference
Target Compound 4-(Trifluoromethoxy) ~379* Fluorinated group for enhanced lipophilicity -
N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) 3-(Trifluoromethyl) - Meta-CF₃; ethylthioureido side chain
4-Chloro-N-(1-(4-(3-ethylthioureido)benzyl)piperidin-4-yl)-2-methoxybenzamide (8c) 4-Chloro-2-methoxy - Chlorine and methoxy substituents
2-((1-(2-Bromobenzoyl)piperidin-4-yl)oxy)nicotinonitrile 2-Bromo 386.2 Bromine at ortho position
2-((1-(3-Chlorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile 3-Chloro 341.8 Chlorine at meta position

*Estimated molecular weight based on formula C₁₈H₁₆F₃N₃O₃.

Key Observations :

  • Trifluoromethoxy vs.
  • Positional Effects : The para-substituted OCF₃ group in the target compound may confer distinct electronic and steric interactions compared to meta- or ortho-substituted analogs (e.g., 8a, 8c, and –4 compounds).
  • Functional Group Diversity : Analogs like 8a and 8c incorporate ethylthioureido or methoxy groups, which introduce hydrogen-bonding capabilities or steric bulk absent in the target compound .

Q & A

Q. What are the recommended synthetic routes for 2-((1-(4-(Trifluoromethoxy)benzoyl)piperidin-4-yl)oxy)nicotinonitrile?

  • Methodological Answer : The synthesis typically involves coupling a nicotinonitrile derivative with a functionalized piperidine scaffold. Key steps include:
  • Piperidine Functionalization : React 4-hydroxypiperidine with 4-(trifluoromethoxy)benzoyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the benzoylated intermediate .
  • Etherification : Couple the hydroxyl group of the piperidine intermediate with a chlorinated nicotinonitrile derivative (e.g., 2-chloronicotinonitrile) using a base like K₂CO₃ in DMF or THF .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key diagnostic peaks include:
  • Nicotinonitrile moiety : Aromatic protons at δ ~8.5–7.2 ppm (pyridine ring) and a nitrile carbon at ~115 ppm .
  • Trifluoromethoxy group : A singlet for the -OCF₃ group at δ ~4.3 ppm (¹H) and a distinct ¹⁹F NMR signal at ~-58 ppm .
  • Piperidine ring : Axial/equatorial protons at δ ~3.0–4.0 ppm (oxy-substituted position) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the etherification step?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and side-product formation. DMF often improves nucleophilic displacement efficiency .
  • Catalysis : Add catalytic KI (10 mol%) to enhance leaving-group displacement in SN2 reactions .
  • Temperature Control : Maintain 60–80°C to accelerate kinetics without decomposing the trifluoromethoxy group .

Q. How should contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

  • Methodological Answer :
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., piperidine ring puckering) that may cause peak splitting .
  • Crystallography : Perform single-crystal X-ray diffraction to resolve ambiguities in stereochemistry or bond angles. Compare with DFT-optimized structures for validation .
  • 2D NMR : Employ NOESY or COSY to confirm spatial proximity of protons in disputed regions .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases or GPCRs) to simulate binding modes. Focus on the trifluoromethoxy group’s hydrophobic interactions .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Corrogate substituent effects (e.g., -CF₃O vs. -CN) on activity using datasets from PubChem BioAssay .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

  • Methodological Answer :
  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
  • pH Adjustment : Ionize the piperidine nitrogen (pKa ~8.5) by preparing buffers at pH 6.5–7.5 to improve aqueous dispersion .
  • Prodrug Derivatization : Introduce phosphate or PEG groups at the hydroxyl position for temporary hydrophilicity .

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